Budiodarone

Description

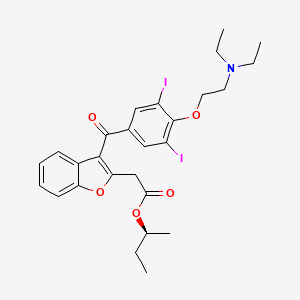

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030142 | |

| Record name | Budiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335148-45-3 | |

| Record name | Budiodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budiodarone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Budiodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Budiodarone in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone. Its primary mechanism of action in cardiac myocytes is the inhibition of multiple ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period. This multi-channel blockade, affecting potassium, sodium, and calcium channels, contributes to its efficacy in managing atrial fibrillation. A key distinguishing feature of this compound is its significantly shorter half-life compared to amiodarone, which is attributed to its metabolism by tissue esterases. This characteristic potentially offers a better safety profile with fewer adverse effects. While detailed preclinical data on this compound's specific effects on ion channels are not extensively available in the public domain, its electrophysiological profile is understood to be qualitatively similar to that of its parent compound, amiodarone.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects through the modulation of several key ion channels in cardiac myocytes. This broad-spectrum activity is a hallmark of Class III antiarrhythmic agents, with additional features of other classes.[1][2]

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the action potential duration (APD).[1][2] This extended repolarization increases the effective refractory period (ERP) of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias.

Sodium Channel Blockade

This compound also exhibits inhibitory effects on sodium channels, a characteristic of Class I antiarrhythmic agents.[1][2] By blocking the fast inward sodium current (INa), it slows the rate of depolarization (Vmax of the action potential) and conduction velocity in atrial and ventricular tissue. This effect is more pronounced at higher heart rates (use-dependency).

Calcium Channel Inhibition

Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels.[1][2] This action contributes to a negative chronotropic effect (slowing of the heart rate) and a negative dromotropic effect (slowing of conduction through the atrioventricular node). The inhibition of calcium influx can also lead to a modest reduction in cardiac contractility.

Electrophysiological Effects in Cardiac Myocytes

The integrated effect of this compound's multi-channel blockade results in characteristic changes to the cardiac action potential and cellular electrophysiology.

-

Prolongation of Action Potential Duration (APD): The most significant effect is the lengthening of the APD, particularly the time to 90% repolarization (APD90).[1]

-

Increased Effective Refractory Period (ERP): By prolonging the APD, this compound increases the period during which the myocyte is refractory to new stimuli.

-

Decreased Automaticity: Inhibition of sodium and calcium channels can suppress the spontaneous firing rate of ectopic pacemakers.

-

Slowed Conduction: Blockade of sodium channels leads to a slowing of impulse propagation through cardiac tissue.

Quantitative Data

Detailed quantitative data, such as IC50 values for specific ion channels for this compound, are not widely published in peer-reviewed literature and may be part of proprietary data held by the developing pharmaceutical companies. However, clinical studies have demonstrated a dose-dependent reduction in atrial fibrillation (AF) burden, providing evidence of its clinical efficacy.

| Dose | Median Reduction in AF Burden (vs. Placebo) |

| 200 mg BID | Not statistically significant |

| 400 mg BID | 54% |

| 600 mg BID | 74% |

Data from a Phase 2b clinical trial.

For context, the parent compound, amiodarone, has been reported to have the following approximate IC50 values, which may serve as a qualitative reference for the multi-channel blocking profile of this compound:

| Ion Channel | Approximate IC50 for Amiodarone |

| IKr (hERG) | ~1 µM |

| IKs | ~10 µM |

| INa | ~5-10 µM (use-dependent) |

| ICaL | ~3 µM |

Disclaimer: These values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Cardiac Myocytes

The direct mechanism of action of this compound is at the level of the ion channel proteins themselves, rather than through complex intracellular signaling cascades. The drug is believed to bind directly to the channel pores or allosteric sites, leading to their inhibition.

Caption: this compound's multi-channel inhibition in cardiac myocytes.

Experimental Workflow for Assessing this compound's Effects

The investigation of this compound's mechanism of action would typically involve a series of in vitro electrophysiological experiments.

Caption: Workflow for in vitro electrophysiological studies of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, a standard approach to characterize a multi-channel blocking antiarrhythmic agent like this compound using whole-cell patch-clamp electrophysiology is outlined below.

Isolation of Ventricular Myocytes

-

Animal Model: Adult male guinea pigs or rabbits are commonly used.

-

Anesthesia: Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital).

-

Heart Excision: Rapidly excise the heart and mount it on a Langendorff apparatus.

-

Perfusion: Retrogradely perfuse the heart with a calcium-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: Mince the ventricular tissue and gently agitate to release individual myocytes.

-

Storage: Store the isolated myocytes in a high-potassium, low-chloride solution at 4°C.

Whole-Cell Patch-Clamp Recordings

-

Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition: Record membrane currents and voltages using a patch-clamp amplifier and digitizer.

Voltage-Clamp Protocols for Specific Ion Currents

-

IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr tails, and apply a known IKr blocker (e.g., E-4031) to confirm the identity of the current.

-

IKs: Use a long depolarizing pulse to activate IKs and a specific blocker (e.g., chromanol 293B) for confirmation.

-

INa: Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.

-

ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include a potassium channel blocker in the external solution.

Current-Clamp Protocol for Action Potentials

-

Stimulation: Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

-

Recording: Record the resulting changes in membrane potential.

-

Analysis: Measure key parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization.

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its shorter half-life. Its mechanism of action in cardiac myocytes is centered on the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the action potential and an increase in the refractory period. While specific preclinical quantitative data remains largely proprietary, the available clinical evidence supports its efficacy as an antiarrhythmic agent. Further research and public dissemination of detailed preclinical studies would provide a more complete understanding of its electrophysiological profile and solidify its place in the therapeutic arsenal against cardiac arrhythmias.

References

Budiodarone (ATI-2042): A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1] It is designed to retain the multi-ion channel blocking properties of its predecessor while possessing a significantly improved pharmacokinetic profile, aiming for a faster onset of action and reduced systemic toxicity.[1][2] This document provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and its mechanism of action as an inhibitor of cardiac ion channels. While specific quantitative data on binding affinities and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge to present a comprehensive technical overview for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate.[3] Its molecular structure is identical to amiodarone with the exception of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1][4] This structural modification is a key feature designed to render the molecule susceptible to rapid metabolism by plasma and tissue esterases, leading to a much shorter half-life compared to amiodarone.[4]

| Property | Value | Reference |

| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | [3] |

| Synonyms | ATI-2042, (S)-ATI 2042 | [2] |

| Molecular Formula | C27H31I2NO5 | [3] |

| Molecular Weight | 703.3 g/mol | [3] |

| Canonical SMILES | CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | [3] |

| Isomeric SMILES | CC--INVALID-LINK--OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | [3] |

| InChI Key | ZXOSVKYCXLTVGS-KRWDZBQOSA-N | [3] |

| CAS Number | 335148-45-3 | [3] |

| Solubility | Soluble in DMSO, not in water. | [3] |

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels, a mechanism it shares with amiodarone.[4][5] Its primary action is the inhibition of sodium, potassium, and calcium channels, which collectively leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiomyocytes.[1]

-

Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to an increased action potential duration (APD) and a longer effective refractory period (ERP), making the cardiac tissue less susceptible to re-entrant arrhythmias.

-

Sodium Channel Inhibition: Inhibition of fast sodium channels reduces the rate of depolarization (Phase 0) of the action potential. This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Calcium Channel Inhibition: this compound also blocks L-type calcium channels, which reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This can contribute to a negative inotropic effect and a slowing of conduction through the atrioventricular (AV) node.

The culmination of these effects is a dose-dependent decrease in heart rate and an increase in the QT interval.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are largely proprietary and not publicly available, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique.

Hypothetical Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa,L) expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell line stably expressing the target ion channel.

-

External and internal pipette solutions specific for the ion current being measured.

-

Patch-clamp amplifier and data acquisition system.

-

This compound stock solution in DMSO.

Methodology:

-

Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension.

-

Electrophysiological Recording:

-

Whole-cell configuration is established using a glass micropipette with a resistance of 2-5 MΩ.

-

Cells are voltage-clamped at a holding potential appropriate for the target channel.

-

Specific voltage protocols are applied to elicit the ionic current of interest.

-

-

Drug Application:

-

A baseline recording of the ion current is obtained.

-

Increasing concentrations of this compound are perfused onto the cell.

-

The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

The IC50 value is determined by fitting the data to the Hill equation.

-

Quantitative Data

Publicly available in-vitro quantitative data, such as IC50 values for ion channel inhibition, are limited. The majority of the available quantitative data for this compound comes from clinical trials assessing its efficacy and pharmacokinetics.

| Parameter | Value | Condition | Reference |

| Half-life | ~7 hours | In humans | [1][4] |

| Metabolism | Rapidly metabolized by plasma and tissue esterases | In humans | [4] |

| Atrial Fibrillation Burden Reduction | 54% | 400 mg BID vs. placebo | [6] |

| Atrial Fibrillation Burden Reduction | 74% | 600 mg BID vs. placebo | [6] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance. There is currently no substantial evidence in the public domain to suggest that this compound significantly interacts with other downstream signaling pathways. Its mechanism is considered to be a direct electrophysiological effect on the cardiomyocyte cell membrane.

Conclusion

This compound (ATI-2042) represents a rationally designed analog of amiodarone that successfully addresses the pharmacokinetic limitations of the parent compound. Its key structural feature, a sec-butyl acetate side chain, facilitates rapid metabolism, resulting in a significantly shorter half-life. While it retains the desirable multi-ion channel blocking properties of amiodarone, a more detailed public disclosure of its in-vitro potency and selectivity, along with comprehensive preclinical safety data, would be beneficial for the scientific community to fully assess its therapeutic potential. Further research is warranted to elucidate any potential for off-target effects and to confirm its long-term safety and efficacy in a broader patient population.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase 2 this compound Data [medscape.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Hypothetical Analysis of Budiodarone: A Novel Amiodarone Analogue

Disclaimer: Budiodarone is a fictional compound. The following technical guide is a hypothetical case study created for illustrative purposes to demonstrate the requested format and content. All data, experimental protocols, and mechanisms described herein are not based on any existing pharmaceutical agent and should be considered purely speculative.

Introduction

This compound is a conceptual, next-generation antiarrhythmic agent, designed as an analogue of amiodarone. The primary developmental goal for this compound is to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while exhibiting an improved pharmacokinetic and safety profile. Specifically, this compound is hypothesized to have a shorter half-life, reduced tissue accumulation, and a lower incidence of off-target effects, particularly thyroid and pulmonary toxicity, which are significant clinical limitations of amiodarone. This document provides a comprehensive overview of the hypothetical preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been hypothetically assessed in preclinical animal models (rodent and non-rodent) to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Amiodarone (Hypothetical Data)

| Parameter | This compound | Amiodarone (for comparison) |

| Bioavailability (Oral) | ~ 60% | 30-70% |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 3-7 hours |

| Plasma Protein Binding | > 98% | > 96% |

| Volume of Distribution (Vd) | 10-20 L/kg | 60 L/kg |

| Elimination Half-Life (t½) | 24-48 hours | 25-110 days |

| Primary Route of Metabolism | Hepatic (CYP3A4, CYP2C8) | Hepatic (CYP3A4, CYP2C8) |

| Primary Route of Excretion | Biliary | Biliary |

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability

-

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

-

Method: A two-phase crossover study in fasted beagle dogs.

-

Phase 1 (IV Administration): this compound is administered as a single intravenous bolus (1 mg/kg). Blood samples are collected at predetermined time points (0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Washout Period: A 14-day washout period is observed.

-

Phase 2 (Oral Administration): The same cohort of dogs receives a single oral dose of this compound (5 mg/kg). Blood samples are collected at similar time points.

-

Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The area under the curve (AUC) for both IV and oral routes is calculated.

-

Calculation: Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

-

Pharmacodynamics

This compound is hypothesized to be a multi-channel blocking agent, similar to its parent compound, amiodarone. Its primary mechanism of action involves the blockade of cardiac ion channels, leading to prolongation of the action potential duration and a reduction in cardiac excitability.

Table 2: In Vitro Pharmacodynamic Profile of this compound (Hypothetical Data)

| Target Ion Channel | This compound IC50 (µM) | Amiodarone IC50 (µM) |

| hERG (IKr) | 0.8 | 1.2 |

| Nav1.5 (INa) | 5.2 | 10.5 |

| Cav1.2 (ICa,L) | 7.5 | 15.0 |

| KCNQ1/KCNE1 (IKs) | 3.1 | 4.8 |

Signaling Pathways and Mechanism of Action

This compound's primary effect is the prolongation of the cardiac action potential, achieved through the blockade of potassium channels (primarily hERG). This increases the refractory period of cardiac myocytes, thereby suppressing re-entrant arrhythmias.

Budiodarone (ATI-2042): A Technical Overview of Early-Stage Research for Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug developed as a chemical analog of amiodarone for the management of atrial fibrillation (AF).[1][2][3] Amiodarone is highly effective for maintaining sinus rhythm but is associated with a significant side-effect profile, including toxicity to the thyroid, lungs, and liver, largely due to its long half-life and tissue accumulation.[2][3] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[3] This document provides a detailed overview of the core preclinical and early-stage clinical research on this compound.

Mechanism of Action

This compound is a multi-channel blocker, sharing the mixed ion channel electrophysiological properties of amiodarone.[1][4][5] Its primary mechanism involves the inhibition of multiple ion channels crucial to the cardiac action potential.

-

Potassium Channel Inhibition : By blocking potassium channels, this compound reduces the efflux of K+ ions during the repolarization phase of the action potential. This action prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that perpetuate AF.[2][3]

-

Sodium Channel Inhibition : The drug blocks sodium channels, decreasing the influx of Na+ into the myocytes during depolarization.[2][6] This can slow conduction velocity and reduce myocyte excitability. This compound is suggested to have enhanced late sodium channel blocking properties.[7][8][9]

-

Calcium Channel Inhibition : this compound also inhibits calcium channels, leading to a reduced influx of Ca2+.[2][6] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.

These combined actions result in several key electrophysiological effects: an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[2][3]

Pharmacokinetics and Metabolism

A key design feature of this compound is its rapid metabolism and shorter half-life compared to amiodarone.

-

Half-Life : this compound has a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days reported for amiodarone.[1][3][10] This allows for a faster onset of action and quicker clearance from the body, which is anticipated to reduce tissue accumulation and associated toxicity.[1]

-

Metabolism : The presence of a sec-butyl acetate side chain allows this compound to be rapidly metabolized by plasma and tissue esterases.[1][3] This reduces its dependence on the cytochrome P450 (CYP450) system for clearance, potentially minimizing drug-drug interactions.[1] Its major metabolite, ATI-2000, is considered electrophysiologically inactive.[3]

Table 1: Mean Trough Plasma Levels of this compound (ATI-2042) in a Preliminary Human Study [3]

| Treatment Period | Dose (Twice Daily) | Mean Trough Level (ng/mL) | Standard Deviation |

| Baseline | None | 0.0 | 0.0 |

| Period 2 | 200 mg | 2.4 | 0.9 |

| Period 3 | 400 mg | 5.2 | 1.7 |

| Period 4 | 600 mg | 13.1 | 5.6 |

| Period 5 | 800 mg | 19.8 | 17.9 |

| Washout | None | 0.3 | 0.4 |

Preclinical Research

Preclinical studies in animal models were conducted to establish the electrophysiological profile and initial safety of this compound.

-

Electrophysiology : In animal models, this compound demonstrated electrophysiological activity comparable to amiodarone, including the inhibition of sodium, potassium, and calcium ion channels, and increased atrial refractoriness.[3]

-

Safety : Preclinical safety testing in canines revealed non-specific but potentially toxic findings in the testes. This observation led to the initial human studies being restricted to post-menopausal or surgically sterile females.[3] Human and animal studies to date have shown no evidence of drug accumulation.[7][8][9]

Animal models are critical for studying AF, with common models including dogs, goats, and sheep, which can exhibit spontaneous or induced AF and allow for the study of atrial remodeling.[11]

Early-Stage Clinical Research

The initial clinical development of this compound for paroxysmal atrial fibrillation (PAF) involved a preliminary proof-of-concept study followed by a larger Phase 2 randomized controlled trial.

This study was designed to provide initial information on the pharmacodynamics, safety, and tolerability of various doses of this compound.

-

Experimental Protocol

-

Design : An open-label, prospective, sequential dose-escalation study.[3][10]

-

Patient Population : Six post-menopausal or surgically sterile female patients with PAF and a previously implanted dual-chamber pacemaker (Vitatron models Selection 9000 or T70).[3][10] Patients had an AF burden (AFB) between 1% and 50%.[3]

-

Treatment Regimen : The study consisted of six sequential 2-week periods. After a baseline period (no drug), patients received escalating doses of this compound: 200 mg, 400 mg, 600 mg, and 800 mg, each administered twice daily (bid) for two weeks. This was followed by a 2-week washout period.[3]

-

Primary Endpoint : The primary outcome measure was AFB, defined as the percentage of time the patient's cardiac rhythm was in AF, as recorded by the pacemaker.[3]

-

Data Collection : Pacemaker diagnostic data, including electrograms, were downloaded at the end of each 2-week period to quantify AFB, the number of AF episodes, and the duration of episodes.[3]

-

-

Results this compound demonstrated a statistically significant reduction in AFB at all tested doses compared to baseline.[3][10] The reduction was primarily driven by a substantial decrease in the duration of AF episodes, even though the number of episodes tended to increase initially.[3]

Table 2: Efficacy Results from Preliminary 6-Patient Study [3]

| Treatment Period | Dose (Twice Daily) | Mean AF Burden (%) | Mean Reduction from Baseline (%) | P-value vs. Baseline | Mean Episode Duration (hours) |

| Baseline | None | 20.3 | - | - | 4.8 |

| Period 2 | 200 mg | 5.2 | 71.2 | 0.0045 | 1.7 |

| Period 3 | 400 mg | 5.2 | 71.7 | 0.0047 | 0.6 |

| Period 4 | 600 mg | 2.8 | 79.9 | 0.0023 | 0.1 |

| Period 5 | 800 mg | 1.5 | 86.8 | 0.0013 | 0.5 |

| Washout | None | 11.7 | - | 0.1880 | 2.4 |

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a larger, randomized, double-blind, placebo-controlled trial to confirm the preliminary findings.[1][10]

-

Experimental Protocol

-

Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

-

Patient Population : 72 patients with PAF and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1][4] To be included, patients needed a baseline atrial tachycardia/atrial fibrillation burden (AT/AFB) between 3% and 70% during a 4-week run-in period where prior antiarrhythmic drugs were discontinued.[4]

-

Treatment Regimen : Patients were randomized to receive either placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks. This treatment phase was followed by a 4-week washout period.[1][4]

-

Primary Endpoint : The primary endpoint was the percent change in AT/AFB from baseline over the 12 weeks of treatment compared to placebo.[4]

-

Data Collection : Pacemakers were interrogated every 4 weeks to assess AT/AFB, number and duration of episodes, and safety parameters. Pacemaker-derived electrograms were adjudicated by a committee blinded to the treatment assignment.[4]

-

-

Results The PASCAL trial demonstrated that this compound significantly reduced AT/AFB in a dose-dependent manner. The higher doses were effective, while the lowest dose did not show a significant effect compared to placebo.[1][4]

Table 3: Primary Efficacy Results from the PASCAL Phase 2 Study [1][4]

| Treatment Group | Median Reduction in AT/AF Burden from Baseline | P-value vs. Placebo |

| Placebo | - | - |

| This compound 200 mg BID | 10% (non-significant) | - |

| This compound 400 mg BID | 54% | 0.01 |

| This compound 600 mg BID | 74% | 0.001 |

The study also found that both the number and duration of AT/AF episodes were reduced in the higher-dose groups.[1][4] Overall, the drug was reported as safe and well-tolerated.[1] An increase in thyroid-stimulating hormone was noted in the this compound group, which was reversible after discontinuation.[10]

Future Directions and Phase 3 Development

Following the Phase 2 results, discussions with the U.S. Food and Drug Administration (FDA) have outlined a path toward Phase 3 trials and potential approval.[8][12] A key aspect of future studies is the integration of FDA-approved wearable AF monitoring devices (e.g., patches and watches).[7][8][13]

The planned Phase 3 program includes:

-

An open-label, long-term dose titration study using wearable devices to guide dosing and identify the lowest effective dose for individual patients.[8][13]

-

A 6-month, double-blind, randomized controlled trial in approximately 500 subjects with symptomatic, non-permanent AF, comparing fixed doses of this compound against placebo.[8][12]

The agreed-upon endpoints for these trials focus on the control of symptoms and the elimination of long episodes of AF (LEAF) lasting longer than 5.5 hours, which are associated with a higher risk of stroke and heart failure.[8]

Conclusion

Early-stage research on this compound presents it as a promising agent for the treatment of atrial fibrillation. It was designed to emulate the multi-channel blocking efficacy of amiodarone while offering a superior safety profile due to its rapid metabolism and short half-life. Phase 2 clinical data have demonstrated a significant, dose-dependent reduction in AF burden. The planned Phase 3 trials, which will incorporate modern wearable technology for patient monitoring and dose titration, will be crucial in definitively establishing the efficacy and safety of this compound as a novel therapeutic option for patients with AF.

References

- 1. medscape.com [medscape.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. XYRA Receives FDA Guidance on this compound Labeling for Atrial Fibrillation Management with Wearable Monitoring [trial.medpath.com]

- 8. XYRA Announces Successful FDA End of Phase 2 Meeting and Agreement on Endpoints for Approval of this compound for the Management of Atrial Fibrillation [prnewswire.com]

- 9. XYRA Announces FDA Label Guidance for Managing Atrial Fibrillation with this compound and Wearable Monitoring Devices [newswire.ca]

- 10. ahajournals.org [ahajournals.org]

- 11. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 13. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Budiodarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone, also known as ATI-2042, is a promising antiarrhythmic agent and a structural analog of amiodarone. Developed to mitigate the adverse side effects associated with amiodarone, this compound exhibits a significantly shorter half-life while retaining a similar electrophysiological profile. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed, plausible experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative data and visualizations of its synthetic pathway and mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a range of toxicities affecting the thyroid, lungs, and liver, largely attributed to its long half-life of 35 to 68 days.[1] this compound, a chemical analog, was designed to address these limitations. The key structural difference is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1] This modification renders the molecule susceptible to rapid metabolism by esterases, resulting in a much shorter half-life of approximately 7 hours.[1][2] This allows for a faster onset of action and quicker elimination, potentially reducing the risk of tissue accumulation and associated toxicities.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial construction of the core benzofuran structure, followed by the introduction of the necessary side chains through acylation reactions, and finally, purification of the target compound.[3] While a detailed, publicly available protocol for this compound is scarce, a plausible synthetic route can be constructed based on established methods for the synthesis of amiodarone and other benzofuran derivatives.[4][5]

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Formation of the 2-butyl-3-(4-hydroxybenzoyl)benzofuran intermediate: This involves the formation of the benzofuran ring and subsequent acylation.

-

Iodination of the phenolic ring.

-

Introduction of the diethylaminoethoxy and sec-butyl acetate side chains.

A schematic of the proposed synthetic pathway is presented below.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on known chemical transformations for analogous compounds.

Step 1: Synthesis of 2-Butylbenzofuran

-

To a solution of salicylaldehyde in a suitable solvent such as acetone, add anhydrous potassium carbonate.

-

Slowly add 2-bromohexanoyl chloride at room temperature and stir the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to a cyclization reaction, for instance, by heating with a dehydrating agent like polyphosphoric acid, to yield 2-butylbenzofuran.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

-

Dissolve 2-butylbenzofuran in a dry, non-polar solvent like dichloromethane or carbon disulfide.

-

Add a Lewis acid catalyst, such as aluminum chloride, at 0 °C.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

Step 3: Demethylation to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

-

Dissolve the methoxy intermediate in a dry, chlorinated solvent like dichloromethane.

-

Cool the solution to -78 °C and add a demethylating agent, such as boron tribromide, dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with methanol, followed by water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the phenolic product by column chromatography.

Step 4: Iodination

-

Dissolve the phenolic intermediate in a suitable solvent, such as aqueous methanol.

-

Add potassium iodide and iodine.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the excess iodine with a sodium thiosulfate solution.

-

Extract the di-iodinated product, wash, dry, and purify.

Step 5: Synthesis of this compound

-

The di-iodinated intermediate is first alkylated with 2-(diethylamino)ethyl chloride using a base like potassium carbonate in a solvent such as acetone or DMF.

-

The resulting intermediate is then esterified at the 2-position of the benzofuran ring with (S)-sec-butyl 2-bromoacetate. This reaction is typically carried out in the presence of a base to facilitate the formation of the ester linkage.

-

The final product, this compound, is purified by column chromatography or recrystallization. The tartrate salt can be prepared by treating the free base with tartaric acid.[1]

Chemical Properties of this compound

The chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₁I₂NO₅ | [3] |

| Molar Mass | 703.356 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [3] |

| Water Solubility | Predicted: 0.00553 mg/mL (poorly soluble) | [3] |

| Solubility in Organic Solvents | DMSO: 5-80 mg/mLEthanol: ~3 mg/mLDMF: ~12 mg/mL | [3] |

| LogP (calculated) | 7.02 - 7.15 | [3] |

| pKa | Data not available | |

| Storage Conditions | Dry, dark, 0 - 4 °C (short term), -20 °C (long term) | [3] |

Mechanism of Action

This compound exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, a mechanism it shares with amiodarone.[1][3][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the refractory period of myocardial cells, which helps to suppress and prevent arrhythmias.[3]

Signaling Pathway

The primary mechanism of action involves the inhibition of key ion channels in cardiomyocytes.

The key effects are:

-

Inhibition of Potassium Channels: By blocking potassium efflux during repolarization, this compound prolongs the action potential duration.[3]

-

Inhibition of Sodium Channels: This action slows the rate of depolarization of the cardiac action potential.[3]

-

Inhibition of Calcium Channels: this compound also blocks L-type calcium channels, which can contribute to its antiarrhythmic effect by reducing calcium influx.[3]

Experimental Protocols for Characterization

Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound and to determine its physicochemical properties.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the benzofuran core, the side chains, and the correct substitution pattern on the aromatic rings.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the ester and ketone carbonyl groups, and the ether linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[3]

Determination of Physicochemical Properties

Solubility Determination (Shake-Flask Method)

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method)

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the this compound solution.

-

The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

The concentration of this compound in both the aqueous and n-octanol phases is measured using HPLC-UV.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design, which incorporates a metabolically labile ester group, results in a favorable pharmacokinetic profile compared to its predecessor, amiodarone. The synthetic pathway, while intricate, relies on well-established organic chemistry principles. A thorough understanding of its chemical properties and mechanism of action is paramount for its continued development and potential clinical application. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in this compound and next-generation antiarrhythmic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Buy this compound | 335148-45-3 | >98% [smolecule.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Synthetic method of amiodarone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. medscape.com [medscape.com]

Budiodarone: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2][3] It was rationally designed to retain the potent antiarrhythmic efficacy of amiodarone while possessing a significantly improved safety profile, primarily due to its shorter half-life.[1][2][4] This is achieved through the introduction of a sec-butyl acetate side chain to the benzofuran moiety, which allows for rapid metabolism by tissue esterases.[1][5] This key structural modification results in a half-life of approximately 7 hours, in stark contrast to the 35-68 days of amiodarone.[1][5] this compound exhibits a multi-channel blocking mechanism of action, inhibiting potassium, sodium, and calcium channels, which contributes to its broad-spectrum antiarrhythmic effects.[1][6][7][8] Clinical development has focused on its potential for the management of atrial fibrillation (AF), with Phase 2 trials demonstrating a significant dose-dependent reduction in AF burden.[2][5][9][10]

Rationale and Discovery

The development of this compound was driven by the need for a safer alternative to amiodarone, which, despite its high efficacy, is associated with significant toxicities affecting the thyroid, lungs, and liver, largely attributed to its long half-life and tissue accumulation.[1][2] The core discovery strategy was to create a structural analog of amiodarone that would be susceptible to rapid metabolism, thereby reducing its systemic exposure and potential for adverse effects.

The key structural modification in this compound is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[1] This ester linkage provides a target for ubiquitous tissue and plasma esterases, leading to rapid hydrolysis and inactivation of the drug.[5][11] This design allows for a much shorter half-life and faster clearance from the body compared to amiodarone.[1][2]

Synthesis

The synthesis of this compound involves the introduction of the sec-butyl acetate side chain onto the core benzofuran structure. While specific proprietary details of the manufacturing process are not fully public, the general synthetic route involves the formation of the benzofuran moiety followed by the acylation to introduce the side chains.[7] The process requires careful selection of reagents and solvents to ensure high purity of the final product for clinical use.[7]

Mechanism of Action

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels, a characteristic it shares with amiodarone.[1][2][6] This multi-channel blockade contributes to its efficacy in treating complex arrhythmias like atrial fibrillation.

-

Potassium Channel Inhibition: By blocking potassium channels, this compound decreases the efflux of potassium ions during the repolarization phase of the cardiac action potential. This prolongs the action potential duration and the effective refractory period of atrial myocytes, making the cardiac tissue less susceptible to re-entrant arrhythmias.[1][7]

-

Sodium Channel Inhibition: this compound also blocks sodium channels, reducing the influx of sodium during the depolarization phase of the action potential. This slows the conduction velocity in the atria.[1][7]

-

Calcium Channel Inhibition: The blockade of calcium channels by this compound reduces the influx of calcium into cardiac cells.[1][7] This can contribute to slowing the heart rate and reducing cardiac contractility.[1]

These actions collectively lead to a dose-dependent decrease in heart rate, an increase in the atrial refractory period, and prolongation of the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]

Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound on cardiac myocyte ion channels.

Caption: Mechanism of action of this compound on cardiac ion channels.

Preclinical Development

Preclinical studies were designed to characterize the electrophysiological effects, pharmacokinetics, and safety profile of this compound. These studies demonstrated that this compound retains the electrophysiological properties of amiodarone.[4] Animal studies have shown no evidence of tissue accumulation to date.[12] Preclinical investigations also highlighted its potent inhibitory effects on ventricular tachycardia.[13]

Due to the limited public availability of detailed preclinical protocols, a generalized workflow for the preclinical evaluation of a novel antiarrhythmic agent like this compound is presented below.

Preclinical Experimental Workflow

Caption: Generalized preclinical development workflow for this compound.

Clinical Development

This compound has undergone several clinical trials, including two Phase 2a studies, to evaluate its safety and efficacy in patients with paroxysmal atrial fibrillation.[13] As of early 2024, XYRA, the biopharma company developing the drug, has reached an agreement with the FDA on the design of key studies for a potential New Drug Application.[14]

Phase 2 Clinical Trials

The most significant published data comes from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial.[2][5]

Experimental Protocol: PASCAL Trial [5][9][10]

-

Objective: To assess the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[9]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][9]

-

Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[5][9][10] The pacemakers were used to quantify the atrial tachycardia/atrial fibrillation burden (AT/AFB).[9][10]

-

Treatment: Patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks.[5][9][10] This was followed by a 4-week washout period.[9][10]

-

Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment period compared to placebo.[9]

-

Monitoring: Pacemaker data was interrogated every 4 weeks to assess AT/AFB, and safety was also monitored at these intervals.[9][10]

Results of the PASCAL Trial

The PASCAL trial demonstrated a statistically significant, dose-dependent reduction in atrial fibrillation burden.[2][5][9]

| Treatment Group | Median Reduction in AT/AF Burden vs. Placebo | p-value |

| 200 mg BID | 10% (non-significant) | - |

| 400 mg BID | 54% | 0.01 |

| 600 mg BID | 75% | 0.001 |

Data sourced from multiple reports of the PASCAL trial results.[2][9]

In addition to reducing the overall AF burden, this compound also reduced the number and duration of AF episodes.[5][9]

A separate preliminary study in six female patients with paroxysmal AF also showed a statistically significant reduction in AF burden with twice-daily dosing of 200, 400, 600, and 800 mg of this compound compared to placebo over sequential 2-week periods.[4][5][11]

Safety and Tolerability

In the PASCAL study, this compound was generally well-tolerated.[2] Some patients in the this compound group experienced a reversible increase in thyroid-stimulating hormone after drug discontinuation.[5] An increase in serum creatinine levels was also observed, which was thought to be due to an inhibitory effect on renal organic cation transport, similar to dronedarone.[5] Importantly, no QT prolongation was observed during the study.[5]

Future Development

Future clinical trials for this compound are planned to be late-stage and will incorporate the use of wearable devices for the early detection and treatment of atrial fibrillation.[12] The FDA has provided guidance on incorporating data from wearable AF monitoring devices into the drug's label, which could allow for dose adjustments based on real-world data to optimize therapeutic levels.[15] The planned Phase 3 program includes an open-label, long-term dose titration study and a 6-month double-blind, randomized, placebo-controlled trial in patients with symptomatic non-permanent AF.[14]

Conclusion

This compound represents a promising development in the search for safer and more effective treatments for atrial fibrillation. Its rational design, which confers a short half-life and rapid clearance, appears to translate into an improved safety profile compared to its parent compound, amiodarone, while maintaining a potent multi-channel blocking antiarrhythmic effect. The positive results from Phase 2 clinical trials, demonstrating a significant and dose-dependent reduction in AF burden, support its continued development. The planned integration of wearable technology in future trials highlights a modern approach to drug development and personalized medicine in the management of cardiac arrhythmias. Further large-scale, long-term studies are necessary to fully establish the efficacy and safety of this compound and its potential role in the clinical management of atrial fibrillation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medscape.com [medscape.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Buy this compound (EVT-261905) | 335148-45-3 [evitachem.com]

- 7. Buy this compound | 335148-45-3 | >98% [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. xyra.us [xyra.us]

- 13. Armetheon announces issuance of a new U.S. patent for its Phase 2 clinical stage novel oral anti-arrhythmic this compound [innovationsincrm.com]

- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 15. XYRA Receives FDA Guidance on this compound Labeling for Atrial Fibrillation Management with Wearable Monitoring [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for Budiodarone Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent, developed as an analog of amiodarone. It is designed to retain the potent antiarrhythmic efficacy of amiodarone while possessing a more favorable pharmacokinetic profile, notably a shorter half-life, which may reduce the incidence of adverse effects associated with long-term amiodarone therapy.[1] The electrophysiological activity of this compound in animal models has been shown to be comparable to that of amiodarone, with effects on sodium, potassium, and calcium channels.[2]

These application notes provide a comprehensive overview of the available data on this compound and its analog, amiodarone, to guide the design of preclinical studies in animal models. Due to the limited publicly available preclinical data on this compound, the following protocols and dosage recommendations are largely based on studies conducted with amiodarone and general principles of laboratory animal pharmacology. Researchers should consider these as starting points and optimize them for their specific experimental needs.

Data Presentation: Dosage and Administration of Amiodarone in Animal Models

The following tables summarize reported dosages of amiodarone in various animal models, which can serve as a reference for designing this compound studies.

Table 1: Amiodarone Dosage in Canine Models

| Administration Route | Dosage | Study Focus | Reference |

| Oral (Chronic) | 200 mg/day for 9 days | Ventricular defibrillation threshold | [3] |

| Oral (Chronic) | 400 mg/day for 9 days | Ventricular defibrillation threshold | [3] |

| Intravenous (Acute) | 5 mg/kg | Ventricular defibrillation threshold | [3] |

| Intravenous (Acute) | 10 mg/kg | Hemodynamic effects | [4] |

Table 2: Amiodarone Dosage in Rat Models

| Administration Route | Dosage | Study Focus | Reference |

| Oral (Single Dose) | 100 mg/kg | Pharmacokinetics and distribution | [5] |

| Oral (Single Dose) | 200 mg/kg | Pharmacokinetics and distribution | [5] |

| Intravenous | 50 mg/kg | Pharmacokinetics | [6] |

| Oral (Chronic) | 2.5 mg/kg/day | Iodine-131 labeled amiodarone studies | [4] |

Table 3: Representative this compound Dosage Ranges for Preclinical Studies (Extrapolated)

| Animal Model | Administration Route | Proposed Dosage Range (mg/kg/day) | Notes |

| Rat | Oral | 20 - 100 | Based on amiodarone pharmacokinetic studies in rats. Dose-ranging studies are recommended to establish efficacy and tolerability. |

| Intravenous | 5 - 20 | Lower than oral doses due to higher bioavailability. Administer as a slow infusion to minimize potential cardiac effects. | |

| Dog | Oral | 10 - 40 | Based on chronic oral dosing of amiodarone in dogs. Pre-clinical safety findings in canine testes for ATI-2042 warrant careful monitoring of reproductive toxicity.[2] |

| Intravenous | 2 - 10 | Based on acute intravenous amiodarone studies in dogs. Continuous monitoring of cardiovascular parameters is essential. | |

| Rabbit | Oral | 50 - 100 | Based on studies with amiodarone and its non-iodinated analogue dronedarone in rabbits. |

| Non-Human Primate | Oral | 5 - 20 | Extrapolated from general safety pharmacology study designs in non-human primates. |

| Intravenous | 1 - 5 | To be administered with caution, under continuous physiological monitoring. |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic, efficacy, or toxicology studies.

Materials:

-

This compound formulation (e.g., suspension in 0.5% methylcellulose)

-

Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)

-

Syringes

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Preparation:

-

Weigh the rat to accurately calculate the dosing volume. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.

-

Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.

-

Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Substance Administration:

-

Once the needle is in the correct position, slowly administer the this compound formulation.

-

Administering the substance too quickly can cause reflux and aspiration.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.

-

Protocol 2: Intravenous Administration in Dogs

Objective: To administer this compound intravenously to dogs for acute efficacy or pharmacokinetic studies.

Materials:

-

Sterile this compound formulation for injection

-

Sterile syringes and needles (e.g., 22-25 gauge)

-

Intravenous catheter

-

Infusion pump (recommended for controlled administration)

-

Clippers and surgical scrub

-

Anesthetic and monitoring equipment (ECG, blood pressure)

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Preparation:

-

Anesthetize the dog according to an approved protocol.

-

Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).

-

Place an intravenous catheter and secure it in place.

-

-

Drug Administration:

-

Prepare the this compound infusion. The concentration should be adjusted to deliver the desired dose in a suitable volume over a specific time.

-

Connect the syringe or infusion line to the catheter.

-

Administer the this compound as a slow bolus or a controlled infusion. Rapid injection should be avoided to prevent acute cardiac adverse effects.

-

-

Physiological Monitoring:

-

Continuously monitor cardiovascular parameters, including electrocardiogram (ECG) for arrhythmias and changes in QT interval, and blood pressure throughout the administration and for a designated period afterward.

-

-

Post-Administration Care:

-

Once the administration is complete, flush the catheter with sterile saline.

-

Continue to monitor the animal during recovery from anesthesia.

-

Observe for any signs of adverse reactions at the injection site or systemic effects.

-

Mandatory Visualizations

Caption: Workflow for Oral Gavage Administration of this compound.

Caption: Simplified Signaling Pathway of this compound's Antiarrhythmic Action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of chronic oral and acute intravenous amiodarone administration on ventricular defibrillation threshold using implanted electrodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of amiodarone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Efficacy Testing of Budiodarone

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medscape.com [medscape.com]

- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. ahajournals.org [ahajournals.org]

- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hERG potassium channel assay. [bio-protocol.org]

- 11. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. ionbiosciences.com [ionbiosciences.com]

Application Notes & Protocols: Characterizing Budiodarone Ion Channel Blockade with Patch-Clamp Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction: Budiodarone (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1] Like its predecessor, this compound exhibits a multi-ion channel blocking mechanism, inhibiting sodium, potassium, and calcium channels.[2] This broad-spectrum activity is key to its therapeutic potential in treating conditions like atrial fibrillation.[2] However, understanding the precise interaction with each ion channel is critical for assessing both efficacy and cardiac safety, particularly the potential for proarrhythmic events.

The patch-clamp technique remains the gold standard for investigating ion channel pharmacology due to its unparalleled resolution and ability to measure ionic currents from single cells.[3][4] Manual whole-cell patch-clamping is the most precise method for scrutinizing the biophysical and pharmacological properties of cardiac ion channels.[3] These application notes provide detailed protocols for characterizing the blockade of key cardiac ion channels by this compound using this essential technique.

This compound's Mechanism of Action: A Multi-Channel Approach

This compound's antiarrhythmic effect stems from its ability to modulate the cardiac action potential by blocking multiple ion channels. By inhibiting potassium channels, it prolongs the repolarization phase, increasing the action potential duration.[1] Blockade of sodium channels reduces the influx of sodium ions during depolarization, while calcium channel inhibition decreases intracellular calcium, affecting cardiac contractility.[1] This composite action helps to suppress arrhythmias.

Data Presentation: Summary of Amiodarone Blockade

As this compound is an analog of amiodarone with similar electrophysiological properties, the following data for amiodarone can serve as a reference for expected inhibitory concentrations (IC50) when designing experiments for this compound.[5]

Table 1: Potassium Channel Blockade by Amiodarone

| Channel Type | Current | Preparation | IC50 Value (µM) | Reference |

| hERG (Kv11.1) | IKr | Xenopus oocytes | 9.8 | [6] |

| KATP | IK-ATP | Rat ventricular myocytes | 2.3 | [7] |

| SK2 | IKAS | HEK-293 cells | 2.67 | [8] |

| Inward Rectifier | IK1 | Guinea-pig ventricular myocytes | 10-20 (12-14% block) | [9] |

Table 2: Sodium and Calcium Channel Blockade by Amiodarone

| Channel Type | Current | Preparation | IC50 Value (µM) / Effect | Reference |

| L-type Calcium | ICa-L | Neonatal rabbit ventricular myocytes | 39.1% inhibition at 1 µM | [10] |

| Sodium Channel | INa | Dog Purkinje / Cat ventricular cells | 0.1 - 7.3 (Use-dependent block) | [9] |

| Na+/Ca2+ Exchanger | INCX | Guinea-pig ventricular myocytes | 3.3 | [9] |

Experimental Protocols

General Whole-Cell Patch-Clamp Workflow

This workflow outlines the fundamental steps for recording ion channel currents from a single cell.

Protocol for hERG (IKr) Channel Blockade Assay

Assessing drug effects on the hERG channel is a critical component of cardiac safety screening to evaluate the risk of QT prolongation.[3]

A. Cell Preparation:

-

Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the human hERG (KCNH2) channel.

-

Culture cells under standard conditions and plate onto glass coverslips 24-48 hours before the experiment.

B. Solutions:

-

Pipette (Internal) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol: A step-ramp protocol is often used to assess hERG currents, as it captures the channel's unique gating kinetics.[11][12]

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

-

Apply a repolarizing ramp or step back down to -50 mV to measure the peak tail current. This tail current is the primary measurement for quantifying hERG block.

-

Repeat this protocol at a frequency of ~0.05-0.1 Hz to allow for recovery from inactivation.

D. Data Acquisition and Analysis:

-

Record baseline hERG tail currents until a stable amplitude is achieved.

-

Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

-

Measure the peak tail current amplitude at each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol for Cardiac Sodium (Nav1.5) Channel Blockade Assay

This assay evaluates the effect of this compound on the fast inward sodium current, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[13]

A. Cell Preparation:

-

Use a cell line (e.g., HEK-293) stably expressing the human cardiac sodium channel (SCN5A). Alternatively, isolated ventricular cardiomyocytes can be used.

B. Solutions:

-

Pipette (Internal) Solution (in mM): 120 CsF, 20 CsCl, 5 HEPES, 2 EGTA. Adjust pH to 7.4 with CsOH. (Cesium is used to block outward potassium currents).

-

Bath (External) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential where most channels are in a rested state (e.g., -120 mV).

-

Apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current (INa).

-

To assess use-dependent block, apply a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz).

-

Measure the peak inward current for each pulse.

D. Data Acquisition and Analysis:

-

Record the peak INa in response to a single pulse to assess tonic block.

-

Record the decline in peak INa over a pulse train to quantify use-dependent block.

-

Calculate the percentage of inhibition for both tonic and use-dependent block at various this compound concentrations.

-

Determine the IC50 for both conditions.

Protocol for L-type Calcium (Cav1.2) Channel Blockade Assay

This protocol measures this compound's effect on the L-type calcium current, which contributes to the plateau phase of the action potential and excitation-contraction coupling.

A. Cell Preparation:

-

Use a cell line expressing the human L-type calcium channel (e.g., Cav1.2) or isolated ventricular cardiomyocytes.

B. Solutions:

-

Pipette (Internal) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

Bath (External) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -40 mV to inactivate sodium channels. A brief hyperpolarizing prepulse to -80 mV can be used to maximize calcium channel availability before the test pulse.

-

Apply a depolarizing step pulse to 0 mV or +10 mV for 200-300 ms to elicit the peak inward calcium current (ICa-L).

-

Return the cell to the holding potential of -40 mV.

D. Data Acquisition and Analysis:

-

Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound.

-

Calculate the percentage of inhibition at each concentration.

-

Fit the concentration-response data to determine the IC50 value. A study on amiodarone showed a 39.1% inhibition of peak inward Ca2+ current at a concentration of 1 µM.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 4. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amiodarone inhibits apamin-sensitive potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of amiodarone on Na+/Ca2+ exchange current in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of amiodarone-induced inhibition of Ca2+ current in isolated neonatal rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. escholarship.org [escholarship.org]

Application Note: Quantification of Budiodarone in Human Plasma by High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract